molecular formula C11H19N5O3 B13756813 3-(2-Carbethoxyhydrazino)-6-(N-(2-hydroxypropyl)methylamino)pyridazine CAS No. 54121-08-3

3-(2-Carbethoxyhydrazino)-6-(N-(2-hydroxypropyl)methylamino)pyridazine

Cat. No.: B13756813
CAS No.: 54121-08-3
M. Wt: 269.30 g/mol
InChI Key: RIRSGFLEXKULRP-UHFFFAOYSA-N
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Description

3-(2-Carbethoxyhydrazino)-6-(N-(2-hydroxypropyl)methylamino)pyridazine is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features additional functional groups, including a carbethoxyhydrazino group and a hydroxypropylmethylamino group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Carbethoxyhydrazino)-6-(N-(2-hydroxypropyl)methylamino)pyridazine typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but a common approach might include:

    Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The carbethoxyhydrazino and hydroxypropylmethylamino groups are introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Batch or Continuous Flow Processes: Depending on the desired scale of production.

    Catalysts and Solvents: Selection of appropriate catalysts and solvents to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Carbethoxyhydrazino)-6-(N-(2-hydroxypropyl)methylamino)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield different pyridazine derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Carbethoxyhydrazino)-6-(N-(2-hydroxypropyl)methylamino)pyridazine can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Carbethoxyhydrazino)-6-(N-(2-hydroxypropyl)methylamino)pyridazine would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition or Activation: The compound might inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptor Binding: It could bind to receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Carbethoxyhydrazino)pyridazine: Lacks the hydroxypropylmethylamino group.

    6-(N-(2-hydroxypropyl)methylamino)pyridazine: Lacks the carbethoxyhydrazino group.

Uniqueness

The presence of both the carbethoxyhydrazino and hydroxypropylmethylamino groups in 3-(2-Carbethoxyhydrazino)-6-(N-(2-hydroxypropyl)methylamino)pyridazine makes it unique. These functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

54121-08-3

Molecular Formula

C11H19N5O3

Molecular Weight

269.30 g/mol

IUPAC Name

ethyl N-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]amino]carbamate

InChI

InChI=1S/C11H19N5O3/c1-4-19-11(18)15-13-9-5-6-10(14-12-9)16(3)7-8(2)17/h5-6,8,17H,4,7H2,1-3H3,(H,12,13)(H,15,18)

InChI Key

RIRSGFLEXKULRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC1=NN=C(C=C1)N(C)CC(C)O

Origin of Product

United States

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